ETHYL 4-[5-(3-PYRIDYLMETHYL)-2-THIOXO-1,3,5-TRIAZINAN-1-YL]BENZOATE
Overview
Description
ETHYL 4-[5-(3-PYRIDYLMETHYL)-2-THIOXO-1,3,5-TRIAZINAN-1-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, a triazinane ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[5-(3-PYRIDYLMETHYL)-2-THIOXO-1,3,5-TRIAZINAN-1-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazinane Ring: The triazinane ring can be synthesized by reacting appropriate amines with thiourea under controlled conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazinane intermediate.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[5-(3-PYRIDYLMETHYL)-2-THIOXO-1,3,5-TRIAZINAN-1-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; reactions often carried out in polar solvents.
Major Products
Scientific Research Applications
ETHYL 4-[5-(3-PYRIDYLMETHYL)-2-THIOXO-1,3,5-TRIAZINAN-1-YL]BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ETHYL 4-[5-(3-PYRIDYLMETHYL)-2-THIOXO-1,3,5-TRIAZINAN-1-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. Additionally, it can interact with cellular receptors, triggering signaling pathways that result in various biological effects.
Comparison with Similar Compounds
ETHYL 4-[5-(3-PYRIDYLMETHYL)-2-THIOXO-1,3,5-TRIAZINAN-1-YL]BENZOATE can be compared with other similar compounds, such as:
Pyridine Derivatives: Compounds containing pyridine rings, which are known for their biological activities and applications in medicinal chemistry.
Triazinane Derivatives: Compounds with triazinane rings, which are used in the synthesis of pharmaceuticals and agrochemicals.
Benzoate Esters: Esters of benzoic acid, which are widely used as preservatives and in the synthesis of various organic compounds.
The uniqueness of this compound lies in its combination of these three structural motifs, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[5-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3,5-triazinan-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-2-24-17(23)15-5-7-16(8-6-15)22-13-21(12-20-18(22)25)11-14-4-3-9-19-10-14/h3-10H,2,11-13H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNSJOWAJAEYRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN(CNC2=S)CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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